molecular formula C10H12ClNO2 B14144309 N-(5-chloro-2-ethoxyphenyl)acetamide CAS No. 53689-25-1

N-(5-chloro-2-ethoxyphenyl)acetamide

Cat. No.: B14144309
CAS No.: 53689-25-1
M. Wt: 213.66 g/mol
InChI Key: GFLADJWUPYTLDK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 5-chloro-2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-ethoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-ethoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 5-chloro-2-ethoxyaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)acetamide: Similar structure but lacks the chloro substituent.

    N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but has a hydroxy group instead of an ethoxy group.

Uniqueness

N-(5-chloro-2-ethoxyphenyl)acetamide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

53689-25-1

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-(5-chloro-2-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10-5-4-8(11)6-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

GFLADJWUPYTLDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)NC(=O)C

Origin of Product

United States

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